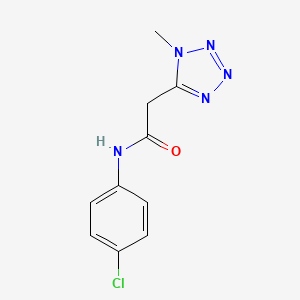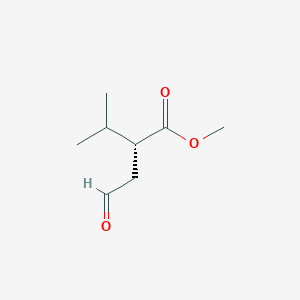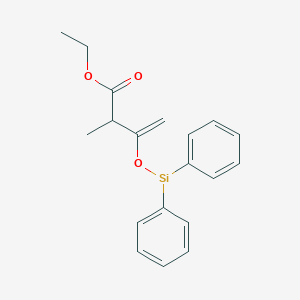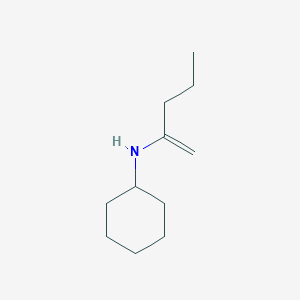![molecular formula C23H31ClN2OSi B12623569 (4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanol](/img/structure/B12623569.png)
(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phényl)méthanol est un composé organique complexe appartenant à la classe des dérivés de la pyrrolopyridine. Ce composé est caractérisé par la présence d'un groupe chloro, d'un groupe triisopropylsilyle et d'un fragment phénylméthanol. Il présente un intérêt significatif dans le domaine de la chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans la découverte de médicaments.
Méthodes De Préparation
La synthèse du (4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phényl)méthanol implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau pyrrolopyridine : Cela peut être réalisé par une réaction de cyclisation impliquant des précurseurs appropriés.
Introduction du groupe chloro : Cette étape implique souvent des réactions de chloration utilisant des réactifs tels que le chlorure de thionyle ou le pentachlorure de phosphore.
Fixation du groupe triisopropylsilyle : Cela se fait généralement par des réactions de silylation utilisant des réactifs comme le chlorure de triisopropylsilyle en présence d'une base.
Addition du fragment phénylméthanol : Cette étape peut être réalisée par une réaction de Grignard ou d'autres réactions d'addition nucléophile.
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour améliorer le rendement et la capacité de production.
Analyse Des Réactions Chimiques
(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phényl)méthanol subit diverses réactions chimiques, notamment :
Oxydation : Le fragment phénylméthanol peut être oxydé pour former la cétone correspondante en utilisant des agents oxydants comme le trioxyde de chrome ou le permanganate de potassium.
Réduction : Le groupe chloro peut être réduit en un atome d'hydrogène en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Le groupe chloro peut subir des réactions de substitution nucléophile avec des nucléophiles comme les amines ou les thiols pour former les dérivés substitués correspondants.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des solvants organiques comme le dichlorométhane, des bases comme la triéthylamine et des catalyseurs comme le palladium.
Applications de la recherche scientifique
(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phényl)méthanol présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antivirales, anticancéreuses et antimicrobiennes.
Médecine : Il est étudié pour son potentiel en tant qu'agent thérapeutique dans le traitement de diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du (4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phényl)méthanol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phényl)méthanol peut être comparé à d'autres composés similaires, tels que :
(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phényl)cétone : Ce composé diffère par la présence d'un groupe cétone au lieu d'un groupe méthanol.
(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phényl)amine : Ce composé possède un groupe amine au lieu d'un groupe méthanol.
(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phényl)thiol : Ce composé possède un groupe thiol au lieu d'un groupe méthanol.
Le caractère unique du (4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phényl)méthanol réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C23H31ClN2OSi |
|---|---|
Poids moléculaire |
415.0 g/mol |
Nom IUPAC |
[4-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-yl]-phenylmethanol |
InChI |
InChI=1S/C23H31ClN2OSi/c1-15(2)28(16(3)4,17(5)6)26-13-12-19-21(24)20(14-25-23(19)26)22(27)18-10-8-7-9-11-18/h7-17,22,27H,1-6H3 |
Clé InChI |
FGEOXPWKILKRSX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)C(C3=CC=CC=C3)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate](/img/structure/B12623496.png)
![2-Isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B12623504.png)
![5,11-Dimethoxy-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one](/img/structure/B12623512.png)
![[4-[(3aR,6aS)-5'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate](/img/structure/B12623523.png)
![5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12623529.png)


![2-Hydroxy-3-[(2-hydroxyethyl)(propyl)amino]propane-1-sulfonic acid](/img/structure/B12623541.png)
![2-Chloro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12623544.png)

![(3Z)-3-[(3-Ethynylphenyl)imino]-5-(phenylethynyl)-2-benzofuran-1(3H)-one](/img/structure/B12623554.png)

![4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623565.png)

